4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of 4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production of 4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole amines. Substitution reactions can lead to a variety of substituted triazoles with different functional groups .
Scientific Research Applications
4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- has numerous applications in scientific research, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as antifungal, antibacterial, and anticancer agents.
Agriculture: The compound is utilized in the synthesis of agrochemicals, such as herbicides and pesticides.
Materials Science: It is employed in the creation of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells. The triazole ring’s ability to form hydrogen bonds and interact with biological molecules is key to its activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4H-1,2,4-triazol-3-ylmethanol
- N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]
- 4-Amino-4H-1,2,4-triazole
Uniqueness
4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diphenyl and methyl groups enhances its stability and reactivity compared to other triazole derivatives .
Properties
CAS No. |
62441-47-8 |
---|---|
Molecular Formula |
C15H14N4 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
5-methyl-N,4-diphenyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C15H14N4/c1-12-17-18-15(16-13-8-4-2-5-9-13)19(12)14-10-6-3-7-11-14/h2-11H,1H3,(H,16,18) |
InChI Key |
ASLGFGWTOBJKEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.